pyrrolo[3,4-e]indole-1,3(2H,6H)-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6N2O2 |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-e]indole-1,3-dione |
InChI |
InChI=1S/C10H6N2O2/c13-9-6-1-2-7-5(3-4-11-7)8(6)10(14)12-9/h1-4,11H,(H,12,13,14) |
InChI Key |
KVIRPIKEFDXNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C3=C1C(=O)NC3=O |
Origin of Product |
United States |
Contextualization Within Fused Heterocyclic Systems
Fused heterocyclic systems are molecules in which two or more rings, at least one of which is heterocyclic, share a pair of atoms and thus a bond. This fusion results in a more rigid and complex three-dimensional structure compared to their monocyclic counterparts. The pyrrolo[3,4-e]indole-1,3(2H,6H)-dione core is a prime example of such a system, constructed from the fusion of an indole (B1671886) ring system with a pyrrolidine-2,5-dione (succinimide) moiety.
The indole portion provides a planar, aromatic system rich in electrons, which is a key feature in many biologically active natural products and pharmaceuticals. researchgate.netmdpi.com The fusion of a second heterocyclic ring, in this case, the pyrrolidinedione, introduces new structural and electronic properties. This specific arrangement creates a unique scaffold that has attracted interest for its potential applications in materials science and medicinal chemistry. The synthesis of such 3,n-fused tricyclic indoles presents both opportunities and challenges for synthetic chemists, who aim to develop efficient methods to access these complex structures. mdpi.com The exploration of novel synthetic routes, including acid-catalyzed cascade reactions and multicomponent reactions, is expanding the chemical space around these fused indole scaffolds. nih.govmdpi.com
Significance of the Pyrroloisoindoledione Core As a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a foundation for the development of a variety of bioactive compounds. nih.govmdpi.com The pyrrole (B145914) ring and its fused derivatives are widely considered privileged structures due to their presence in numerous natural products and their ability to exhibit a broad spectrum of biological activities. nih.govalliedacademies.org
The pyrroloisoindoledione core, as seen in pyrrolo[3,4-e]indole-1,3(2H,6H)-dione, is considered a promising scaffold. Derivatives of structurally related pyrrole-fused systems, such as pyrrolo[3,4-c]pyridines, have demonstrated a remarkable range of pharmacological properties, including analgesic, sedative, antidiabetic, antiviral, and antitumor activities. nih.gov This versatility suggests that the core structure provides a suitable geometric and electronic foundation for interaction with diverse biological macromolecules. The ability to functionalize the scaffold at various positions allows for the fine-tuning of its properties to achieve target selectivity and potency.
Below is a table summarizing the observed biological activities in various related pyrrolo-dione scaffolds, underscoring the potential of the broader class of compounds to which this compound belongs.
| Scaffold Derivative | Observed Biological Activity |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Analgesic, Sedative, Antidiabetic nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | HIV-1 Integrase Inhibition (Antiviral) nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Anti-inflammatory (MMP Inhibition) nih.gov |
| Pyrrolo[1,2-a]pyrazines | HIF-1α Inhibition (Anticancer) |
| Pyrroloindole Analogues | Antifungal rsc.org |
| Spirooxindole-pyrrolidine derivatives | Potential Anticancer (targeting various pathways) mdpi.com |
This table is generated based on data from related but distinct molecular scaffolds to illustrate the concept of the privileged scaffold.
Overview of Current Research Trajectories and Challenges for Pyrrolo 3,4 E Indole 1,3 2h,6h Dione
Strategies for Core Ring System Construction
The assembly of the fundamental pyrrolo[3,4-e]indole skeleton and analogous structures is often achieved through elegant and efficient reaction cascades. These strategies can be broadly categorized into multi-component reactions that build the core in a single step from several starting materials, and cyclization or annulation reactions that form the ring system from a pre-functionalized precursor.
Multi-component Reaction Approaches for Pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones and Related Scaffolds
Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a convergent and atom-economical manner. Several MCRs have been developed for the synthesis of scaffolds related to this compound.
A notable three-component [2+2+2] cycloaddition protocol has been developed for the synthesis of diverse pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones (PIITOs). ynu.edu.cn This method utilizes N-pyridin-2-yl enaminones and maleimide derivatives as substrates. ynu.edu.cn The reaction is catalyzed by copper(II) acetate, with the pyridin-2-yl group on the enaminone acting as a traceless directing group. ynu.edu.cn This directing group participates in the reaction in situ and is subsequently removed, which activates the α-carbon of the enaminones for the cycloaddition. ynu.edu.cn This one-pot synthesis provides a straightforward route to functionalized PIITOs. ynu.edu.cn
Another approach for synthesizing highly functionalized PIITOs involves a [2+2+2] cycloaddition of maleimide derivatives with nitroenamines. This particular strategy is advantageous as it proceeds with simple heating of the substrates in DMF, without the need for a catalyst, leading to the formation of multiple C-C and C-N bonds in a single step. rsc.org
A two-step synthetic route to pyrrolo[3,4-a]carbazole-1,3-diones, which are structurally related to the anticancer agent granulatimide, has been established. researchgate.net The initial step involves a multi-component tandem sequence of [4+1] and [4+2] cycloadditions. researchgate.net This reaction brings together isocyanides, α,β-unsaturated carbonyls, and maleimide dienophiles to form 4-amino-5-arylisoindoline-1,3-diones. researchgate.net This versatile method allows for the efficient construction of a complex intermediate from simple starting materials. researchgate.net
A green and efficient synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through a catalyst-free, four-component reaction. nih.govnih.govfrontiersin.org This method involves the reaction of diketene, isatin, and primary amines in ethanol, with pyrazole acting as a promoter. nih.govnih.govfrontiersin.org The reaction proceeds under reflux conditions and is notable for its operational simplicity, use of a non-toxic solvent, and excellent yields of the desired products. nih.govnih.govfrontiersin.org The transformation involves the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single operation. nih.govnih.gov
| Reactants | Promoter/Catalyst | Product | Key Features |
| N-pyridin-2-ylenaminones, Maleimide derivatives | Copper(II) acetate | Pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones | [2+2+2] cycloaddition, traceless directing group ynu.edu.cn |
| Maleimide derivatives, Nitroenamines | None (simple heating) | Pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones | Catalyst-free [2+2+2] cycloaddition rsc.org |
| Isocyanides, α,β-unsaturated carbonyls, Maleimide dienophiles | None for the initial MCR | 4-Amino-5-arylisoindoline-1,3-diones | Tandem [4+1]–[4+2] cycloaddition researchgate.net |
| Diketene, Isatin, Primary amines | Pyrazole | Pyrrolo[3,4-c]quinoline-1,3-diones | Catalyst-free, promoter-assisted, green synthesis nih.govnih.govfrontiersin.org |
Cyclization and Annulation Reactions
The construction of the core ring system can also be accomplished through intramolecular reactions, where a pre-assembled acyclic precursor undergoes ring closure.
Following the multi-component synthesis of 4-amino-5-arylisoindoline-1,3-diones as described previously, the synthesis of pyrrolo[3,4-a]carbazole-1,3-diones is completed via a metal-catalyzed intramolecular C-N coupling reaction. researchgate.net This cyclization step forms the final carbazole ring system, demonstrating a powerful combination of multi-component and cyclization strategies for the assembly of complex heterocyclic scaffolds. researchgate.net
| Precursor | Catalyst/Reagent | Product | Key Features |
| 4-Amino-5-arylisoindoline-1,3-diones | Metal catalyst | Pyrrolo[3,4-a]carbazole-1,3-diones | Intramolecular C-N bond formation to complete the carbazole ring system researchgate.net |
Palladium-Catalyzed Addition/C-H Activation/Cyclization Sequences for Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones
A notable and efficient method for the synthesis of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones involves a palladium-catalyzed cascade reaction. researchgate.net This sequence begins with 3-chloro-4-indolylmaleimides and various alkynes as the starting materials. researchgate.net The process unfolds through a sequence of addition, C-H activation, and cyclization, ultimately yielding the desired fused heterocyclic products in moderate to excellent yields. researchgate.net This strategy is significant for its ability to construct complex molecular frameworks in a single pot, demonstrating good functional group compatibility. researchgate.netnih.govresearchgate.netrsc.org The key to this transformation is the in-situ generation of a σ-alkyl-Pd(II) intermediate which can then activate a remote C-H bond to form a palladacycle, leading to the final spirocyclic or fused product. nih.gov
Diels-Alder Reaction Strategies (e.g., involving 3-(indol-3-yl)maleimides and chalcones for pyrrolo[3,4-c]carbazoles)
The Diels-Alder reaction provides a powerful pathway for constructing the core structure of pyrrolo[3,4-c]carbazoles. beilstein-journals.orgbeilstein-archives.org In a typical strategy, 3-(indol-3-yl)maleimides act as the diene component, reacting with dienophiles such as chalcones. beilstein-journals.orgnih.gov This cycloaddition is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), and is conducted in a solvent like toluene at elevated temperatures (e.g., 60°C). beilstein-journals.org The initial reaction yields two diastereoisomers of tetrahydropyrrolo[3,4-c]carbazoles. beilstein-journals.orgnih.govproquest.com The reaction proceeds through the acid-catalyzed activation of the dienophile, followed by the cycloaddition with the 3-vinylindole scaffold, which acts as the reactive diene. beilstein-journals.orgbeilstein-journals.org
Oxidative Dehydrogenation Processes for Aromatization
Following the Diels-Alder cycloaddition, the resulting tetrahydro- or octahydro-pyrrolocarbazole or pyrroloindole intermediates must be aromatized to yield the final, fully conjugated system. beilstein-journals.orgbeilstein-journals.org A common and effective method for this transformation is oxidative dehydrogenation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). beilstein-journals.orgnih.govproquest.com For instance, the diastereomeric mixture of tetrahydropyrrolo[3,4-c]carbazoles obtained from the Diels-Alder reaction can be treated with DDQ in a solvent such as acetonitrile at room temperature to afford the aromatized pyrrolo[3,4-c]carbazoles in high yields. beilstein-journals.orgnih.govbeilstein-journals.org Similarly, octahydropyrrolo[3,4-e]indole-1,3-diones can be successfully aromatized to their corresponding tetrahydropyrrolo[3,4-e]indole-1,3-dione derivatives using DDQ in dichloromethane. beilstein-journals.org This step is crucial for achieving the planar, aromatic structure characteristic of these compounds. beilstein-journals.orgnih.gov
| Entry | Maleimide Substituent (R¹) | Indole (B1671886) Substituent (R²) | Chalcone Substituent (R³) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Me | H | H | 4a | 85 | nih.gov |
| 2 | Ph | H | H | 4b | 82 | nih.gov |
| 3 | Bn | H | H | 4c | 88 | nih.gov |
| 4 | Me | H | p-Me | 4d | 81 | nih.gov |
| 5 | Me | H | p-OMe | 4e | 80 | nih.gov |
| 6 | Me | H | p-Cl | 4f | 75 | nih.gov |
| 7 | Me | Me | H | 4j | 84 | nih.gov |
Double Dehydrogenative Heck Reaction for Related Indole Scaffolds
The dehydrogenative Heck reaction, also known as the oxidative Heck reaction, represents a significant advancement in C-C bond formation, as it allows for the direct coupling of an arene C-H bond with an alkene. nih.gov This transformation avoids the need for pre-functionalized aryl organometallics. nih.gov While challenging, enantioselective versions of this reaction have been developed for trisubstituted alkenes and indoles to create remote quaternary stereocenters. nih.gov A related approach involves a palladium-catalyzed intermolecular consecutive double Heck reaction, which has been successfully employed for the synthesis of substituted indenes in an environmentally benign aqueous medium. rsc.org For indole scaffolds, Pd(II)-catalyzed aerobic Heck-type reactions can achieve direct C2-arylation of N-free indoles. nih.gov These methods showcase the power of palladium catalysis to forge complex bonds through direct C-H functionalization pathways. nih.gov
Alkylation and Arylation Routes
The construction of pyrrolo[3,4-e]indoles can be achieved through various routes involving alkylation and arylation. beilstein-journals.org One prominent strategy is the Diels-Alder cycloaddition of 2-vinylpyrroles with maleimides, which directly establishes the core octahydropyrrolo[3,4-e]indole-1,3-dione skeleton. beilstein-journals.org Furthermore, intramolecular Heck arylation serves as a powerful tool for building fused polycyclic indoles. beilstein-journals.org For example, isoindolo[2,1-a]indoles can be synthesized via a Pd- or Ni-catalyzed annulation process starting from N-functionalized indoles. beilstein-journals.org Additionally, cascade arylation/cyclization reactions provide another metal-free approach. A TEA-mediated reaction between indole acetamides and 3-substituted indoles has been developed to synthesize various indolyl pyrroloindolines in good yields. rsc.org
Derivatization and Structural Modification Strategies for this compound Analogues
N-Substitution Reactions on the this compound Scaffold
The functionalization of the pyrrolo[3,4-e]indole-1,3-dione scaffold, particularly at the nitrogen positions, allows for the generation of a diverse library of analogues. N-substitution reactions are a common strategy for modifying the properties of the core structure. For example, the octahydropyrrolo[3,4-e]indole-1,3-dione system can undergo formylation under Vilsmeier-Haack conditions (POCl₃, DMF) to introduce a formyl group at the C-7 position of the indole ring, adjacent to the indole nitrogen. beilstein-journals.org This approach leads to widely polysubstituted derivatives. beilstein-journals.org However, it has been noted that the presence of an electron-withdrawing formyl group at this position can impede subsequent aromatization of the scaffold. beilstein-journals.org
| Entry | Starting Material (9) | Substituent (R¹) | Substituent (R²) | Product (22) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 9f | CN | Bn | 22a | 95 | beilstein-journals.org |
| 2 | 9h | CO₂Me | CH₂C₆H₄-2-Br | 22b | 88 | beilstein-journals.org |
| 3 | 9l | CO₂Me | CH₂C₆H₂-2-Br-4,5-(OMe)₂ | 22c | 89 | beilstein-journals.org |
| 4 | 9o | CO₂Me | allyl | 22d | 84 | beilstein-journals.org |
| 5 | 9p | CO₂Me | propargyl | 22e | 80 | beilstein-journals.org |
Functionalization of Peripheral Positions for Tailored Properties
The properties of the this compound scaffold can be precisely modified by the introduction of various functional groups at its peripheral positions. This functionalization is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles of lead compounds. While direct studies on the functionalization of this compound for tailoring specific properties are not extensively detailed in the provided search results, the principles can be inferred from studies on the closely related pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione.
Research on 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1 has demonstrated that modifications around this template can lead to significant improvements in potency and selectivity. nih.gov Key findings from these structure-activity relationship (SAR) studies include:
Maleimide Ring and Phenyl Group: The retention of the maleimide ring and the pendant 4-phenyl group is crucial for maintaining inhibitory potency. nih.gov
Heteroatom Substitution: Replacing the carbazole nitrogen with an oxygen atom is well-tolerated and can lead to improved selectivity for Wee1 over the related kinase Chk1. nih.gov
Phenyl Ring Substitution: The introduction of lipophilic functionalities at the 2'-position of the 4-phenyl ring enhances both Wee1 potency and selectivity. nih.gov
Carbazole Nitrogen Substitution: Alkyl substitution (C3-C5) on the carbazole nitrogen favors Wee1 selectivity against Chk1. nih.gov
These findings underscore the importance of peripheral functionalization in tailoring the biological activity of this class of compounds. The strategic placement of substituents allows for the modulation of interactions with the target protein's active site, thereby influencing the compound's inhibitory profile.
A multicomponent synthesis approach for highly functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones has also been developed, showcasing a [2+2+2] cycloaddition of maleimide derivatives with nitroenamines. rsc.org This method provides a direct route to introducing a variety of substituents onto the core structure, further highlighting the accessibility of functionalized analogs.
The table below summarizes the effect of peripheral functionalization on the properties of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione analogs as Wee1 inhibitors.
| Modification | Position | Effect on Activity/Selectivity |
| Replacement of Carbazole N with O | Heterocyclic Core | Improved Wee1 selectivity over Chk1 |
| Lipophilic Functionality | 2'-position of 4-phenyl ring | Enhanced Wee1 potency and selectivity |
| C3-C5 Alkyl Substitution | Carbazole Nitrogen | Favored Wee1 selectivity over Chk1 |
C-Glycosylation for Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones
C-glycosylation, the formation of a carbon-carbon bond between a sugar moiety and an aglycone, is a valuable strategy for modifying the properties of bioactive molecules, often leading to increased stability and altered biological activity. In the context of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, C-glycosylation has been explored to generate novel scaffolds with potential as kinase inhibitors.
Researchers have designed and synthesized C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione derivatives as potential inhibitors of Checkpoint Kinase 1 (Chk1), a key protein involved in cell cycle regulation and a target for cancer therapy. nih.gov These natural-product-like scaffolds were synthesized stereoselectively and efficiently. nih.gov
The synthetic pathway to these C-glycosylated compounds involves several key steps:
β-selective C-allylation: This step establishes the carbon-carbon linkage between the glycoside and a precursor to the carbazole ring system.
Heck reaction: This palladium-catalyzed cross-coupling reaction is used to further elaborate the carbazole framework.
Thermal 6π-electron cyclization/oxidative aromatization: This final step forms the aromatic carbazole ring system. nih.gov
The table below outlines the key reactions in the synthesis of C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones.
| Reaction Step | Description |
| β-selective C-allylation | Stereoselective formation of the C-glycosidic bond. |
| Heck reaction | Construction of the carbazole ring precursor. |
| Thermal 6π-electron cyclization/oxidative aromatization | Formation of the final aromatic carbazole system. |
Analog Synthesis for Structure-Activity Relationship (SAR) Investigations
The synthesis of a diverse library of analogs is a cornerstone of drug discovery, allowing for a systematic exploration of the structure-activity relationship (SAR). For the pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione scaffold, extensive analog synthesis has been undertaken to elucidate the structural requirements for potent and selective inhibition of checkpoint kinases like Wee1 and Chk1. nih.govnih.gov
A comprehensive SAR study on 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of Wee1 involved the synthesis and evaluation of numerous analogs with modifications at various positions of the scaffold. nih.gov This systematic approach provided valuable insights into how different substituents influence biological activity, as detailed in section 2.2.2. These studies form a basis for the rational design of new analogs with improved properties. nih.gov
Furthermore, the development of a synthetic route to C-glycosyl pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones was specifically designed to enable the preparation of a range of analogs for further SAR investigations in the optimization process for Chk1 inhibitors. nih.gov The efficient five-step synthesis of a key intermediate from D-ribose facilitates the generation of diverse glycosylated derivatives. nih.gov
In a different approach, a novel and highly effective palladium-catalyzed addition/C–H activation/cyclization sequence has been developed for the synthesis of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones. researchgate.net This method utilizes 3-chloro-4-indolylmaleimides and two different alkynes as starting materials, affording the desired products in moderate to excellent yields. researchgate.net The versatility of this method allows for the introduction of various substituents, making it well-suited for the generation of analog libraries for SAR studies.
The table below summarizes the different synthetic approaches used for generating analogs of pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones for SAR studies.
| Synthetic Approach | Key Features | Application in SAR |
| Modification of 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | Systematic substitution at multiple positions. | Elucidation of structural requirements for Wee1 inhibition. |
| Synthesis of C-glycosyl derivatives | Stereoselective synthesis from D-ribose. | Exploration of glycosylation for Chk1 inhibition. |
| Pd-catalyzed addition/C–H activation/cyclization | Use of diverse alkynes and indolylmaleimides. | Facile generation of a library of substituted analogs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives, offering detailed insights into the molecular framework.
One-Dimensional NMR (¹H NMR and ¹³C NMR) for Primary Structural Assignment
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound derivatives. These methods provide critical information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For instance, in derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, the absence of a broad signal in the low-field region (around δ 10.74 ppm), which is characteristic of an N-H imide proton, confirms successful N-substitution. nih.gov Specific chemical shifts and coupling constants help in assigning protons to their respective positions on the heterocyclic and any substituent groups. For example, in a series of substituted spiro[indane-1,3-dione-1-pyrrolines], aromatic protons on the indane-1,3-dione moiety typically appear as multiplets in the δ 7.6-8.1 ppm region. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of attached atoms. In pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives, the carbonyl carbons (C=O) of the dione (B5365651) moiety typically resonate at low field, with chemical shifts often observed around δ 160-164 ppm. mdpi.com The carbons within the aromatic and heterocyclic rings display signals in the δ 90-150 ppm range, with their precise shifts influenced by the nature and position of substituents. mdpi.comnih.gov
The following table summarizes representative ¹H and ¹³C NMR data for a derivative of a related pyrrolo-dione system.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CO | - | 162.7, 161.4 |
| Cq (Aromatic/Heterocyclic) | - | 142.4, 140.0, 134.9, 128.3, 118.6 |
| CH (Aromatic) | 7.46 (d, J=8.1 Hz), 7.40 (d, J=8.1 Hz) | 130.3, 126.0 |
| NH | 8.70 (q, J=3.9 Hz) | - |
| NCH₃ | 2.76 (d, J=3.9 Hz) | 26.4 |
| CH₃ | 2.40 (s) | 21.2 |
| Data for a 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–dione derivative. mdpi.com |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemical Analysis
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity of atoms and determining the stereochemistry of this compound derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is instrumental in tracing out spin systems within the molecule, such as the protons on an aromatic ring or within an alkyl chain substituent. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This is particularly valuable for determining stereochemistry and the relative orientation of different parts of the molecule. researchgate.netresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. This allows for the definitive assignment of carbon signals based on the already assigned proton signals. researchgate.netprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This information is vital for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). researchgate.netresearchgate.netprinceton.edu For example, in the structural confirmation of pyrano[3,4-b]indol-1(9H)-ones, HMBC and HMQC experiments were used for the full characterization of the molecule. mdpi.com
The combined application of these 2D NMR techniques provides a comprehensive map of the molecular structure, leaving little room for ambiguity. beilstein-journals.orgdoi.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique elemental formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative. For example, HRMS has been used to confirm the elemental formulas of various pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione derivatives, with the measured mass often within 0.0005 Da of the calculated mass. mdpi.com
| Compound Class | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–dione derivative | 294.0640 | 294.0639 |
| 1,6 di-substituted pyrrolo[3,4-c] pyrazole-4,6-(2H,5H)–dione | 332.1397 | 332.1393 |
| Data from HRMS analysis of pyrrolo[3,4-c]pyrazole derivatives. mdpi.com |
Fragmentation Pathway Analysis (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation patterns of molecules. In ESI-MS, the molecule is typically protonated to form [M+H]⁺ ions. These ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller fragment ions.
The analysis of these fragmentation pathways provides valuable structural information. The fragmentation of indole derivatives often involves characteristic losses and rearrangements that can help to confirm the core structure and the nature of substituents. scirp.orgresearchgate.net For instance, in a study of pyrrolo[3,4-c]pyrazole derivatives, major fragmentation pathways included the elimination of substituent groups and the dissociation of the C(4)-N(5) and C(6)-N(5) bonds. researchgate.net This type of analysis helps to piece together the molecular structure by identifying stable fragments and characteristic neutral losses.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.
For this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups:
C=O (Carbonyl) Stretching: The dione moiety will exhibit strong absorption bands characteristic of carbonyl stretching. These bands are typically found in the region of 1650-1760 cm⁻¹. For example, various pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones show strong C=O bands in the 1703-1760 cm⁻¹ range. mdpi.com
N-H (Amine/Imide) Stretching: If the nitrogen atom of the pyrrole or dione ring is unsubstituted, a characteristic N-H stretching vibration will be observed. These bands typically appear in the region of 3200-3400 cm⁻¹. For instance, a 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative displayed a band at 3265 cm⁻¹. nih.gov
C-N (Carbon-Nitrogen) Stretching: These vibrations are typically found in the 1000-1350 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The indole portion of the molecule will show characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region).
The following table lists characteristic IR absorption frequencies for related pyrrolo-dione structures.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| N-H | Stretch | 3200 - 3400 |
| C=O | Stretch | 1650 - 1760 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
| C-N | Stretch | 1000 - 1350 |
| Representative IR absorption ranges for functional groups found in this compound and its derivatives. nih.govrsc.orgmdpi.combeilstein-journals.orgresearchgate.net |
By combining the detailed connectivity and stereochemical information from NMR, the precise mass and fragmentation data from MS, and the functional group identification from IR, a complete and unambiguous structural elucidation of this compound derivatives can be achieved.
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. For derivatives of this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles, defining the exact spatial arrangement of the atoms.
This analysis would reveal the planarity or any puckering of the fused ring system. The conformation of any substituents on the this compound core would also be established. In cases where chiral centers are present, X-ray crystallography of a single crystal can determine the absolute configuration of each stereocenter, which is crucial for understanding its biological activity.
A representative data table for such an analysis would typically include:
| Parameter | Value |
| Chemical Formula | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Final R indices | Data not available |
| Key Bond Lengths (Å) | Data not available |
| Key Bond Angles (°) | Data not available |
| Key Torsional Angles (°) | Data not available |
No crystallographic data for this compound or its derivatives were found in the searched literature.
Advanced Optical Spectroscopy (e.g., UV-Vis Spectroscopy, Circular Dichroism Spectroscopy for protein interactions)
Advanced optical spectroscopy techniques are instrumental in understanding the electronic properties of molecules and their interactions with other substances, such as proteins.
UV-Vis Spectroscopy would be used to characterize the electronic transitions within the this compound chromophore. The absorption maxima (λmax) and molar absorptivity (ε) would provide insights into the extent of the conjugated π-system. Changes in the UV-Vis spectrum upon interaction with a protein could indicate binding, often observed as a shift in λmax (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromicity or hypochromicity).
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the interactions between chiral molecules or for observing induced chirality when an achiral molecule binds to a chiral macromolecule like a protein. springernature.com If a derivative of this compound is chiral, its CD spectrum would be characteristic of its specific stereochemistry. trinity.edu More pertinently for protein interactions, the binding of a this compound derivative to a protein can induce a CD signal in the absorption region of the small molecule. springernature.comnih.gov This induced CD signal is a strong indicator of binding and can provide information about the binding mode and the chiral environment of the binding site on the protein. springernature.com Furthermore, changes in the protein's own CD signal in the far-UV region (190-250 nm) upon ligand binding can reveal alterations in the protein's secondary structure. trinity.edunih.govspringernature.com
Below are examples of data tables that would be populated with experimental findings from such studies.
UV-Vis Spectroscopic Data for a this compound Derivative
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methanol | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| DMSO | Data not available | Data not available |
Circular Dichroism Data for Protein Interaction
| System | Wavelength Range (nm) | Observed Changes | Interpretation |
| Protein alone | 190-250 | Data not available | Baseline secondary structure |
| This compound derivative + Protein (Far-UV) | 190-250 | Data not available | Conformational changes in protein upon binding |
| This compound derivative + Protein (Near-UV/Vis) | 250-700 | Data not available | Induced CD signal indicating binding and chiral environment |
No experimental data from UV-Vis or Circular Dichroism studies on the protein interactions of this compound or its derivatives were found in the searched literature.
Computational Chemistry and Theoretical Investigations of Pyrrolo 3,4 E Indole 1,3 2h,6h Dione
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For the pyrrolo[3,4-e]indole-1,3(2H,6H)-dione system, these calculations can elucidate its stability, electronic properties, and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. DFT calculations can be employed to determine the optimized ground state geometry of this compound, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.
Furthermore, DFT is used to calculate the ground state energy, which is essential for assessing the thermodynamic stability of the molecule. By comparing the energies of different isomers or conformers, the most stable structures can be identified. Reactivity descriptors, such as global and local reactivity indices derived from DFT, can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic routes and the prediction of reaction outcomes. For instance, studies on related heterocyclic systems have successfully used DFT to rationalize their observed reactivity.
Table 1: Representative DFT-Calculated Geometric Parameters for a Pyrrolo-dione Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.21 - 1.23 | - |
| C-N (imide) | 1.38 - 1.42 | - |
| C-C (aromatic) | 1.39 - 1.41 | - |
| N-C-O | - | 120 - 122 |
| C-N-C (imide) | - | 110 - 113 |
Note: The values in this table are representative of typical pyrrolo-dione systems and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, HOMO-LUMO analysis can predict its charge transfer properties and its potential for use in organic electronics. The spatial distribution of the HOMO and LUMO can identify the regions of the molecule involved in electron donation and acceptance, respectively. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra, correlating with the observed color and photophysical properties of the compound. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for a Pyrrolo-dione System
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These energy values are illustrative and based on typical findings for related heterocyclic systems. Actual values for this compound would need to be determined through specific quantum chemical calculations.
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By calculating the energetics of reactants, intermediates, transition states, and products, the feasibility of a proposed synthetic pathway can be assessed. Transition state analysis helps to identify the energy barriers of individual reaction steps, providing a deeper understanding of the reaction kinetics. For the synthesis of this compound, theoretical investigations can compare different synthetic strategies, such as multicomponent reactions or cycloaddition approaches, to identify the most efficient and selective methods. mdpi.com For example, a proposed mechanism for a tandem [4+1]/[4+2] cycloaddition to form a related isoindole structure has been outlined computationally. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations provide insights into the conformational behavior and interactions of molecules in a more complex environment.
Conformational analysis is essential for understanding the flexibility of the this compound scaffold and identifying its low-energy conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing a dynamic picture of its behavior in solution or in a biological environment. These simulations can reveal how the molecule might adapt its shape to bind to a target protein, which is crucial for drug design.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound and its derivatives, molecular docking studies can be performed to investigate their potential as inhibitors of various enzymes, such as caspases or kinases. ijpsonline.com
In a typical docking study, the 3D structure of the target protein is obtained from a protein data bank, and the ligand is placed into the binding site. A scoring function is then used to estimate the binding affinity for different binding poses. The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. nih.gov These insights are invaluable for the rational design of more potent and selective inhibitors. For instance, derivatives of pyrrolo[3,4-c]quinoline-1,3-diones have been investigated as caspase-3 inhibitors using molecular docking to understand the structural requirements for activity. ijpsonline.com
Table 3: Common Protein Targets for Pyrrolo-dione Derivatives in Molecular Docking Studies
| Protein Target | Therapeutic Area |
| Caspases | Apoptosis-related diseases |
| Kinases | Cancer, Inflammation |
| G-protein coupled receptors (GPCRs) | Various physiological processes |
Note: This table lists potential protein targets based on studies of structurally related compounds.
Prediction of Binding Energies and Affinities for Biological Targets
While specific studies detailing the binding energies of this compound with biological targets are not extensively documented, research on structurally related compounds provides a strong indication of the potential applications of this scaffold. For instance, computational docking studies on analogous pyrrolo[3,4-c]quinoline-1,3-diones have been instrumental in understanding their interaction with enzymes like caspase-3, a key player in apoptosis. ijpsonline.comnih.gov These studies computationally place the ligand into the active site of the protein, and scoring functions are then used to estimate the binding affinity. This approach helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition.
In a typical molecular docking workflow for a this compound derivative, the three-dimensional structure of the compound would be generated and optimized. The target protein's structure, often obtained from the Protein Data Bank, is prepared by adding hydrogen atoms and assigning partial charges. The ligand is then docked into the active site of the protein using software like AutoDock or Glide. The resulting poses are ranked based on their predicted binding energies, providing a quantitative measure of affinity. For example, in studies of related compounds, derivatives with lower (more negative) binding energies are predicted to be more potent inhibitors. This information is invaluable for designing new derivatives with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. For the this compound core, QSAR studies can be pivotal in predicting the biological activities of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.
Although specific QSAR models for this compound are not widely published, research on related heterocyclic systems demonstrates the power of this approach. For example, 2D and 3D-QSAR models have been successfully developed for pyrido[3,4-b]indole derivatives to model their antiproliferative activity against various cancer cell lines. nih.gov In these studies, molecular descriptors encompassing electronic, steric, and hydrophobic properties are calculated for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity.
A hypothetical QSAR study on a series of this compound derivatives might involve the following steps:
Data Set Preparation: A series of derivatives with measured biological activity (e.g., IC50 values for enzyme inhibition) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as molecular weight, logP, polar surface area, and various topological and electronic indices, would be calculated for each molecule.
Model Development: The data would be split into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive power.
Model Validation: The robustness and predictive ability of the model are assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for the external test set.
The resulting QSAR model can then be used to predict the biological activity of new, virtual derivatives, allowing researchers to focus on synthesizing the most promising candidates.
In Silico Prediction of Molecular Descriptors Relevant to Biological Activity and Distribution
The biological activity and distribution of a drug molecule are governed by its physicochemical properties, which can be predicted using in silico methods. For this compound, several key molecular descriptors can be calculated to estimate its drug-likeness and pharmacokinetic profile. These descriptors are crucial for early-stage drug discovery, as they can help to identify potential liabilities and guide the optimization of the lead compound.
Some of the most important molecular descriptors and their relevance are:
Molecular Weight (MW): This fundamental property influences various aspects of drug absorption and distribution. For this compound, the calculated molecular weight is 186.17 g/mol . nih.gov
LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the lipophilicity of a compound, which affects its solubility, membrane permeability, and plasma protein binding. A calculated XLogP3-AA value for this compound is 0.8. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to cross cell membranes. It is calculated as the sum of the surfaces of polar atoms in a molecule. The computed TPSA for this compound is 62 Ų. nih.gov
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding to biological targets. This compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors.
Rotatable Bonds: The number of rotatable bonds is related to the conformational flexibility of a molecule, which can impact its binding to a target.
These and other in silico predicted descriptors are often used in conjunction with established guidelines, such as Lipinski's Rule of Five, to assess the potential of a compound to be an orally active drug.
Table of Predicted Molecular Descriptors for this compound
| Descriptor | Value | Reference |
| Molecular Formula | C10H6N2O2 | nih.gov |
| Molecular Weight | 186.17 g/mol | nih.gov |
| XLogP3-AA | 0.8 | nih.gov |
| Topological Polar Surface Area | 62 Ų | nih.gov |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 0 |
Investigation of Biological Activities and Underlying Mechanisms of Pyrrolo 3,4 E Indole 1,3 2h,6h Dione Derivatives in Vitro Studies
Enzyme Inhibition Studies
Derivatives of the pyrrolo-indole core have demonstrated a range of enzyme inhibitory activities, suggesting their potential as modulators of key biological pathways.
Kinase Inhibition (e.g., Wee1, Chk1, PARP-1) and Selectivity Profiling
The inhibition of kinases, crucial regulators of cell cycle and DNA damage response, is a significant area of research for anticancer drug development. While direct studies on pyrrolo[3,4-e]indole-1,3(2H,6H)-dione are limited, research on structurally related pyrrolocarbazoles has provided valuable insights.
Substituted pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[3,4-c]carbazole-1,3-diones have been synthesized and evaluated for their inhibitory properties against Checkpoint kinase 1 (Chk1). nih.gov These compounds are considered analogs of the natural product granulatimide, a known kinase inhibitor. researchgate.net The biological data indicate that the lower D heterocycle is not essential for Chk1 inhibition. nih.gov The ATP binding pocket of Chk1 appears to accommodate substitutions on the imide nitrogen of the E heterocycle, which allows for a critical hydrogen bond with the Glu(85) residue of the enzyme. nih.gov
Table 1: Kinase Inhibition by Pyrrolo-indole Analogs
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| Pyrrolo[3,4-a/c]carbazole-1,3-diones | Chk1 | Lower D heterocycle not essential for inhibition. nih.gov |
| 4-Trifluoromethyl-pyrrolo[3,4-d]pyrimidine-2,5-diones | PARP-1/2 | N1-aryl substituent crucial for selectivity. nuph.edu.ua |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Several studies have explored the potential of pyrrolo-dione derivatives as inhibitors of these enzymes.
Novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov In vitro assays demonstrated that these compounds have the potential to inhibit both COX isoforms, with IC50 values similar to the reference drug meloxicam. nih.gov Similarly, 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as promising cyclooxygenase inhibitors. mdpi.com These compounds exhibited nearly equal activity towards both COX-1 and COX-2 isoenzymes in vitro, with all tested compounds showing better inhibition of the COX-2 isoform than meloxicam. mdpi.com
Some pyrrolo-dione derivatives have also been investigated for their ability to inhibit 5-lipoxygenase. For instance, certain tricyclic hydroxamic acids of the pyrrolo[3,4-c]quinoline series have been shown to weakly inhibit 5-lipoxygenase. nih.gov
Table 2: COX and LOX Inhibition by Pyrrolo-dione Analogs
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1/2 | Potential inhibition of both isoforms, with IC50 values similar to meloxicam. nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1/2 | Better inhibition of COX-2 than meloxicam. mdpi.com |
| Pyrrolo[3,4-c]quinoline derivatives | 5-Lipoxygenase | Weak inhibition observed. nih.gov |
DNA Gyrase and Topoisomerase Inhibition Mechanisms
DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA and are validated targets for antibacterial and anticancer agents.
A study on tetrahydropyrrolo[3,4-a]carbazole-1,3-diones and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-diones revealed their ability to inhibit human topoisomerase II. nih.gov Compounds equipped with a hydroxyethyl-aminoethyl side-chain demonstrated strong binding to DNA and were found to stabilize the DNA-topoisomerase II covalent complex. nih.gov However, their topoisomerase II inhibitory properties did not directly correlate with their cytotoxic potential. nih.gov
While direct evidence for DNA gyrase inhibition by this compound derivatives is lacking, a class of compounds known as pyrrolamides has been identified as novel antibacterial agents that target the ATP pocket of DNA gyrase. nih.gov This was discovered through a fragment-based lead generation approach using nuclear magnetic resonance (NMR) screening. nih.gov
Other Enzyme Systems (e.g., DnaG primase inhibition)
The inhibitory potential of pyrrolo-indole dione (B5365651) derivatives extends to other enzyme systems. For example, pyrrolo[3,4-f]indole-5,7-dione derivatives have been investigated as inhibitors of monoamine oxidase (MAO). nih.gov Many of these derivatives exhibited submicromolar IC50 values for the inhibition of an MAO isoform, with the most potent inhibitor showing an IC50 value of 0.011 μM for MAO-A. nih.gov
There is currently no available research on the inhibition of DnaG primase by this compound derivatives.
Interactions with Nucleic Acids and Cellular Components
The interaction of small molecules with DNA can have significant biological consequences, including anticancer activity. As mentioned previously, derivatives of tetrahydropyrrolo[3,4-a]carbazole-1,3-dione and tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-dione have been shown to interact with DNA. nih.gov Absorption and thermal melting studies, along with circular and electric linear dichroism measurements, indicate that these compounds behave as typical DNA intercalating agents. nih.gov The presence of a hydroxyethyl-aminoethyl side-chain was found to enhance the affinity for poly(dA-dT)2. nih.gov
Furthermore, studies on pyrrolo[3,4-d]pyridazinone derivatives have demonstrated their ability to bind to calf thymus DNA (ctDNA), primarily through groove binding mechanisms. nih.govmdpi.com These interactions have been characterized using spectroscopic methods and confirmed by molecular modeling. nih.gov
Table 3: Interaction with Nucleic Acids
| Compound Class | Interaction | Method of Interaction |
|---|---|---|
| Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones | DNA | Intercalation. nih.gov |
| Tetrahydropyrido-[3,2-b]pyrrolo[3,4-g]indole-1,3-diones | DNA | Intercalation. nih.gov |
| Pyrrolo[3,4-d]pyridazinone derivatives | DNA | Groove binding. nih.govmdpi.com |
DNA Intercalation Mechanisms
The interaction of this compound derivatives with DNA is a key area of investigation to understand their mechanism of action, particularly for their anticancer properties. While direct intercalation studies on the specific this compound core are limited, research on structurally related pyrrolo[3,4-d]pyridazinone derivatives provides insights into potential DNA binding modes. Spectroscopic and molecular modeling studies on these related compounds have suggested that they are capable of binding to the grooves of the DNA double helix. semanticscholar.orgmdpi.com
Docking studies performed on new indolo- and pyrrolo-pyrimidine derivatives have further elucidated the nature of this interaction, revealing a common binding mode where the planar chromophore of the molecule intercalates between guanine-cytosine (GC) base pairs, while a side chain lies within the minor groove of the DNA. nih.gov This dual mode of interaction, involving both intercalation and groove binding, can lead to the formation of stable complexes with DNA, potentially disrupting DNA replication and transcription processes, and thereby contributing to the cytotoxic effects of these compounds.
Cell Wall Biosynthesis Protein Interaction (e.g., PBP2a)
The bacterial cell wall is a critical target for antimicrobial agents. Penicillin-binding proteins (PBPs), such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), are essential enzymes in the final steps of peptidoglycan synthesis, which forms the major component of the bacterial cell wall. uow.edu.au PBP2a's low affinity for most β-lactam antibiotics is a primary mechanism of resistance in MRSA. uow.edu.au
While there is a significant body of research on compounds that target PBP2a and disrupt cell wall biosynthesis, specific in vitro studies detailing the direct interaction of this compound derivatives with PBP2a are not extensively documented in the available literature. The general mechanism of PBP inhibitors involves the formation of a stable, covalent adduct with the active site of the enzyme, thereby inactivating it and preventing the cross-linking of peptidoglycan strands. This disruption of cell wall integrity ultimately leads to bacterial cell death. Further investigation is required to determine if this compound derivatives employ a similar mechanism of action against bacterial pathogens.
Cellular Pathway Perturbations (In Vitro Models)
Antiproliferative Effects and Cellular Viability Modulation (e.g., against specific cancer cell lines in vitro)
Derivatives of pyrrolo-indole scaffolds have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. For instance, certain pyrrolo[3,4-b]indol-3-one derivatives have shown potent inhibitory actions with GI₅₀ values (50% growth inhibition) in the nanomolar range, from 29 to 78 nM, against tested cancer cell lines. nih.gov Specifically, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their antiproliferative potential, with some compounds outperforming others in their inhibitory effects. nih.gov
In another study, polycyclic isatin derivatives, which include pyrrolo[3,2,1-hi]indole-1,2-diones, were assessed for their in vitro cytotoxicity against human U937 lymphoma cells. One particularly potent compound, a brominated pyrroloacridine dione, exhibited an IC₅₀ (50% inhibitory concentration) value of 3.01 μM after 24 hours of treatment. dntb.gov.uanih.gov The order of cytotoxicity for these related compounds was generally found to be pyrroloacridines > (benzo)pyrrolophenanthridines > pyrrolo[3,2,1-ij]quinoline-1,2-diones > pyrrolo[3,2,1-hi]indole-1,2-diones. nih.gov
Furthermore, certain indole-aryl-amide derivatives have been evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, including HT29 (colorectal adenocarcinoma), HeLa (cervical carcinoma), IGROV-1 (ovarian carcinoma), MCF7 (breast cancer), PC-3 (prostate adenocarcinoma), and Jurkat J6 (myeloid leukemia). researchgate.net Some of these compounds displayed good activity against the selected tumor cell lines, with the exception of IGROV-1. researchgate.net For example, one derivative was active against MCF7 and PC3 cancer cell lines with IC₅₀ values of 0.81 μM and 2.13 μM, respectively. researchgate.net
The table below summarizes the in vitro antiproliferative activity of some pyrrolo-indole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric | Value |
| Pyrrolo[3,4-b]indol-3-one derivative | Various | GI₅₀ | 29 - 78 nM |
| Brominated pyrroloacridine dione | U937 Lymphoma | IC₅₀ | 3.01 µM |
| Indole-aryl-amide derivative | MCF7 Breast Cancer | IC₅₀ | 0.81 µM |
| Indole-aryl-amide derivative | PC3 Prostate Cancer | IC₅₀ | 2.13 µM |
Antimicrobial Mechanisms (e.g., against bacterial and fungal strains in vitro)
The antimicrobial properties of pyrrole (B145914) and fused pyrrole compounds have been investigated against a range of pathogenic bacteria and fungi. These compounds are known to interact with essential biomolecules in living systems, leading to the inhibition of microbial growth. mdpi.com
A series of synthesized pyrrole derivatives demonstrated potent antibacterial and antifungal activity. In one study, certain compounds were found to have higher or equal potency to the reference drugs ciprofloxacin and clotrimazole against E. coli, S. aureus, A. niger, and C. albicans. mdpi.com Specifically, a derivative containing a 4-hydroxyphenyl ring was identified as being particularly effective against C. albicans. mdpi.com
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. For some novel pyrrole derivatives, MIC values were determined against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, using the broth macrodilution method. mdpi.com The results indicated that certain synthesized compounds inhibited the growth of important human pathogens, with some showing better effects on Gram-positive bacteria and yeast, while others were more effective against Gram-negative bacteria or filamentous fungi like Aspergillus fumigatus and Fusarium oxysporum. mdpi.com
In the context of antimycobacterial activity, a class of related compounds, pyrrolo[3,4-c]pyridine-1,3(2H)-diones, has been identified as targeting the mycobacterial respiratory cytochrome bc1 complex, a validated drug target in M. tuberculosis. researchgate.net This suggests that inhibition of cellular respiration could be a potential antimicrobial mechanism for this class of compounds.
The table below presents the antimicrobial activity of some pyrrole derivatives against selected microbial strains.
| Compound Type | Microbial Strain | Activity Metric | Result |
| Pyrrole derivative | E. coli | - | Potent antibacterial activity |
| Pyrrole derivative | S. aureus | - | Potent antibacterial activity |
| Pyrrole derivative with 4-hydroxyphenyl ring | C. albicans | - | Potent antifungal activity |
| Fused pyrrole derivative | A. fumigatus | - | Good antifungal activity |
| Fused pyrrole derivative | F. oxysporum | - | Good antifungal activity |
Anti-inflammatory Pathways and Mediator Modulation
Derivatives of pyrrolo[3,4-c]pyridine and pyrrolo[3,4-d]pyridazinone have demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. researchgate.netresearchgate.netmdpi.com These compounds are believed to exert their effects by modulating key inflammatory pathways and mediators.
Studies on a series of fused pyrroles, including pyrrolopyridines and pyrrolopyridopyrimidines, have shown promising in vitro pro-inflammatory cytokine inhibitory activity. researchgate.net A docking study of the active molecules from this series suggested a binding pose in the cyclooxygenase-2 (COX-2) binding site, indicating that their anti-inflammatory action may be mediated through the inhibition of this key enzyme in the prostaglandin synthesis pathway. researchgate.net
Furthermore, a protein kinase inhibitor with a pyrrole derivate structure, 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1), has been shown to possess significant anti-inflammatory properties. nih.govlatrobe.edu.au In an in vitro model, MI-1 was observed to decrease the formation of lipid and protein peroxides and normalize attenuated superoxide dismutase (SOD) activity, suggesting an antioxidant mechanism contributing to its anti-inflammatory effects. nih.govlatrobe.edu.au It is proposed that this compound could impact tissue redox equilibrium through the inhibition of proinflammatory signaling pathways such as PI3K/Akt/NF-κB. nih.gov
Research on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone has further elucidated their anti-inflammatory mechanisms. Pretreatment with these compounds in a rat paw edema model reduced paw edema and counteracted the increased levels of key inflammatory mediators, namely prostaglandin E2 (PGE2) and tumor necrosis factor-α (TNF-α). asiapharmaceutics.info They also reduced the influx of inflammatory cells and decreased histopathological alterations in the paw tissue. asiapharmaceutics.info
Antioxidant Mechanisms (e.g., radical scavenging activity)
Several derivatives of pyrrole-containing heterocyclic systems have been investigated for their antioxidant properties, demonstrating potential as radical scavenging agents. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays.
For instance, a diketopiperazine compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, extracted from Streptomyces sp., exhibited strong DPPH and NO radical scavenging activities. At a concentration of 500 µg/mL, this compound showed 72.48% DPPH radical scavenging and 73.03% NO radical scavenging activity.
In another study, the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives was evaluated. dntb.gov.ua The DPPH assay identified ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate as a potent radical scavenger. dntb.gov.ua Theoretical calculations further supported this finding, indicating that this compound has significant hydroxyl radical (HO•) scavenging activity, with a rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in a non-polar environment. dntb.gov.ua The hydroxyl radical scavenging capability of this derivative was found to be comparable to that of well-known antioxidants like Trolox, melatonin, and gallic acid. dntb.gov.ua
Furthermore, newly synthesized substituted N-pyrrolyl hydrazide hydrazones have been evaluated for their antioxidant effects. The presence of an amide and a hydrazide-hydrazone group in the side chain was found to increase the radical scavenging properties of these pyrrole derivatives, as demonstrated by both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.
The table below summarizes the radical scavenging activity of some pyrrole derivatives.
| Compound | Assay | Concentration | Scavenging Activity (%) |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | DPPH | 500 µg/mL | 72.48 |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | NO | 500 µg/mL | 73.03 |
In-depth Analysis of this compound Derivatives Deferred Due to Lack of Specific Research Data
A comprehensive review of publicly available scientific literature reveals a significant gap in research specifically concerning the chemical compound This compound and its derivatives. As a result, a detailed article on its biological activities and structure-activity relationships, as per the requested outline, cannot be generated at this time.
Extensive searches for in vitro studies, structure-activity relationship (SAR) analyses, key pharmacophoric features, the impact of substituent effects, and stereochemical influences on the biological activity of this compound analogues did not yield specific data. The existing body of research focuses on structurally related but distinct heterocyclic systems, including:
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
Pyrrolo[3,4-f]indole-5,7-diones
Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
Pyrrolo[3,4-c]quinoline-1,3-diones
While these related compounds have been investigated for various biological activities, such as analgesic, antidiabetic, and antimycobacterial properties, the unique isomeric arrangement of the pyrrolo[3,4-e]indole core means that data from these analogues cannot be accurately extrapolated. Structure-activity relationships are highly specific to the core scaffold, and even minor changes in the fusion of the heterocyclic rings can lead to vastly different biological profiles and interactions with cellular targets.
Without dedicated studies on this compound, any discussion of its pharmacophoric features, the effects of specific substituents on its potency and selectivity, or the influence of its stereochemistry would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the creation of a scientifically rigorous article with detailed research findings and data tables on this compound is not feasible until primary research on this specific compound is conducted and published in peer-reviewed literature.
Potential Applications and Future Research Directions of Pyrrolo 3,4 E Indole 1,3 2h,6h Dione in Science and Technology
Role as a Privileged Chemical Scaffold in Medicinal Chemistry
In the realm of medicinal chemistry, the pyrrole (B145914) framework is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active molecules and natural products. alliedacademies.org The pyrrolo[3,4-e]indole-1,3(2H,6H)-dione core, as a specific class of pyrrole derivative, serves as a valuable template for designing potent and selective therapeutic agents.
The this compound structure has been successfully employed to develop lead compounds for various biological targets. Its derivatives have shown promise in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antiviral, and antitumor activities. dntb.gov.ua For instance, certain derivatives of the related pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been found to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells. nih.gov The core's ability to be strategically modified allows for the optimization of interactions with specific biological targets, a critical step in the drug discovery process. A notable example is the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key target in neurodegenerative diseases. A rationally designed compound based on a related pyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-dione scaffold demonstrated an IC50 of 0.24 μM against GSK-3β and was selective against a panel of other kinases. nih.gov
| Compound Class | Biological Target | Reported Activity/Significance | Reference |
|---|---|---|---|
| 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones | Glycogen Synthase Kinase-3β (GSK-3β) | Inhibited GSK-3β with an IC50 of 0.24 μM and showed potential to cross the blood-brain barrier. | nih.gov |
| 4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Glucose Transport | Effectively reduce blood glucose levels without affecting circulating insulin (B600854) concentrations. | nih.gov |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Pain and Sedation Pathways | Exhibited significant analgesic and sedative properties in preclinical models. | dntb.gov.uanih.gov |
The structural versatility of the this compound scaffold allows for the systematic modification of its properties to create novel bioactive agents. alliedacademies.org Chemists can alter substituents on the pyrrole and indole (B1671886) rings to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This tunability is exemplified in studies on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, where modifications to the alkoxy substituent on the pyridine (B92270) ring, the type of amino residue, and the length of the alkyl linker were shown to have a decisive influence on their analgesic potency. nih.govnih.gov This ability to establish clear structure-activity relationships is crucial for rationally designing molecules with optimized therapeutic effects.
Applications in Materials Science and Optoelectronics
The this compound core is structurally related to the well-known high-performance chromophore, diketopyrrolopyrrole (DPP). nih.govfrontiersin.org This relationship means it shares many of the desirable properties for materials science applications, including excellent thermal and photostability, strong electron-withdrawing character, and a tendency to form ordered assemblies through π-π stacking. frontiersin.org
Derivatives of this compound and its isomers are promising candidates for organic semiconductors. Copolymers constructed using the isomeric pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) building block have exhibited promising p-channel charge transport performance in organic thin-film transistors (OTFTs), with hole mobilities reaching up to 0.013 cm²/V·s. researchgate.netrsc.org Similarly, polymers based on the related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) scaffold have achieved even higher hole mobilities of approximately 0.6 cm²/V·s and demonstrated excellent device stability in air. nih.gov A novel acceptor based on a (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione structure was used to create donor-acceptor polymers that showed high ambipolar performance, with hole and electron mobilities up to 0.19 and 0.09 cm²/V·s, respectively. researchgate.net
The extended π-conjugated system of the this compound core makes it an excellent chromophore for creating advanced dyes and pigments. alliedacademies.org The parent DPP structure is a commercial pigment, and its derivatives are known for being brilliant and strongly fluorescent. nih.gov By chemically modifying the core, the absorption and emission properties can be tuned across the spectrum. These materials have potential applications as dye sensitizers in solar cells. researchgate.netscielo.br For instance, polymers based on the isomeric diketopyrrolopyrrole structure have been used to create bulk-heterojunction solar cells with power conversion efficiencies exceeding 5%. ulb.ac.be The high fluorescence quantum yields and stability of these compounds also make them candidates for use in organic light-emitting diodes (OLEDs) and bioimaging. nih.govfrontiersin.org
| Polymer/Scaffold | Key Feature | Maximum Charge Carrier Mobility (cm²/V·s) | Application | Reference |
|---|---|---|---|---|
| TPD-based Polymers | Low-lying HOMO for stability | ~0.6 (hole) | p-type OTFTs | nih.gov |
| IBDP-based Polymers | Ambipolar transport | 0.19 (hole), 0.09 (electron) | Ambipolar OTFTs | researchgate.net |
| Thieno[3,2-b]thiophene-DPP Polymer | High hole mobility | 1.95 (hole) | High-performance OTFTs | ulb.ac.be |
| 1,3-DPP Copolymers | p-channel transport | 0.013 (hole) | p-type OTFTs | rsc.org |
Development of Chemical Probes and Tools for Mechanistic Biological Investigations
Beyond direct therapeutic applications, the this compound scaffold is a valuable platform for developing chemical probes to investigate biological mechanisms. The ability to attach reporter groups, such as fluorescent tags, allows for the creation of tools for bioimaging and diagnostics. DPP derivatives, for example, have been explored as fluorescent probes due to their high fluorescence quantum yields and photostability. nih.govfrontiersin.org Such probes can be designed to bind to specific biological targets, enabling researchers to visualize cellular processes, track the distribution of biomolecules, and gain a deeper understanding of disease pathways. This utility has been demonstrated with related pyrrolo[1,2-a]indole structures, which have gained interest for their applicability in biomedicine and as fluorophore macrocycles. researchgate.net
Future Research Avenues and Persistent Challenges for this compound Research
The exploration of this compound is still in its nascent stages. The path forward involves a multi-pronged approach encompassing innovative synthetic strategies, in-depth biological investigations, and creative derivatization to enhance its functionality.
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is crucial for the future of this compound research. Current synthetic approaches to related fused pyrrole systems often face challenges such as harsh reaction conditions, the use of toxic reagents, and low yields. chim.it Future research should focus on developing novel synthetic pathways that are both efficient and sustainable.
One promising approach is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from simple starting materials in a single step, which can significantly improve efficiency and reduce waste. For instance, a pyrazole-promoted, three-component reaction has been successfully employed for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in excellent yields under mild conditions. nih.gov A similar strategy could be adapted for the synthesis of this compound.
Another area of exploration is the use of catalysis to promote the desired bond formations. Metal-catalyzed cross-coupling reactions and C-H activation strategies are powerful tools for the construction of complex heterocyclic systems. researchgate.net The development of novel catalysts, including nanocatalysts, could provide more efficient and selective routes to the this compound core and its derivatives.
Table 1: Comparison of Synthetic Strategies for Fused Pyrrole Systems
| Synthetic Strategy | Advantages | Disadvantages | Relevant Compounds |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste | Substrate scope can be limited | Pyrrolo[3,4-c]quinoline-1,3-diones nih.gov |
| Metal-Catalyzed Cyclization | High efficiency and selectivity | Cost and toxicity of metal catalysts | Pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones researchgate.net |
| Intramolecular Cyclization | Good control over regioselectivity | Requires pre-functionalized substrates | Pyrrolo[3,2-e]indole-1-carbonitriles nih.gov |
Deeper Mechanistic Elucidation of Biological Effects at the Molecular Level
While the biological activity of this compound itself is not well-documented, its structural analogs have shown a range of interesting pharmacological properties, including antidiabetic, anti-HIV, analgesic, and sedative activities. nih.gov A critical future research direction is to synthesize a library of this compound derivatives and screen them for various biological activities.
Once promising activities are identified, it will be essential to elucidate the underlying mechanisms of action at the molecular level. This will involve identifying the specific cellular targets, such as enzymes or receptors, with which these compounds interact. For example, some pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to exert their analgesic effects, but the precise molecular mechanism remains to be fully understood. semanticscholar.org
Techniques such as molecular docking, in vitro binding assays, and structural biology studies can be employed to understand the structure-activity relationships (SAR) and to guide the design of more potent and selective derivatives.
Broadening the Scope of Scaffold Derivatization for Enhanced Functionality
The functionalization of the this compound scaffold is key to modulating its physicochemical properties and biological activity. The core structure presents several positions that can be modified to create a diverse library of compounds.
Future research should focus on developing versatile derivatization strategies to introduce a wide range of substituents onto the pyrrole and indole rings, as well as the dione (B5365651) moiety. For instance, the nitrogen atoms of the pyrrole and imide groups can be alkylated or arylated to explore the impact on biological activity, as has been demonstrated with related pyrrolopyridine systems. researchgate.net
Furthermore, the aromatic part of the indole ring can be functionalized with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. This can influence the compound's ability to participate in crucial interactions with biological targets. The development of regioselective functionalization methods will be a significant challenge and a key area for innovation. rsc.org
Table 2: Potential Functionalization Sites on the this compound Scaffold
| Position | Type of Modification | Potential Impact |
| N-2 (Imide) | Alkylation, Arylation | Modulate solubility and biological target interaction |
| N-6 (Pyrrole) | Alkylation, Arylation | Influence electronic properties and binding affinity |
| Benzene Ring | Substitution with various functional groups | Fine-tune electronic properties and target specificity |
The chemical compound this compound represents a promising but underexplored scaffold in chemical science. The future of research in this area hinges on the development of innovative and sustainable synthetic methods, a thorough investigation of the biological activities of its derivatives, and a deeper understanding of their mechanisms of action at the molecular level. Overcoming the existing challenges in synthesis and derivatization will be crucial to unlocking the full potential of this heterocyclic system for applications in science and technology.
Q & A
Advanced Research Question
- Side-Chain Engineering : Bulky alkyl groups (e.g., 2-octyldodecyl) improve solubility and prevent π-π stacking disruption, maintaining high hole mobility (~10 cm/V·s) .
- Backbone Rigidity : Incorporate thieno[3,2-b]thiophene spacers to reduce conformational disorder, enhancing crystallinity and charge transport .
- Ternary Blends : Combine pyrroloindole-dione polymers with fullerene (PCBM) and non-fullerene acceptors (e.g., ITIC) for broad absorption and efficient exciton dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
